molecular formula C6H12ClNO3 B3363554 (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride CAS No. 1032237-00-5

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B3363554
CAS No.: 1032237-00-5
M. Wt: 181.62 g/mol
InChI Key: ZRVKITWJAUZNSB-JBUOLDKXSA-N
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Description

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group at the fourth position and a carboxylic acid group at the second position on the piperidine ring, with the hydrochloride salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as piperidine or its derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the fourth position can be achieved through various hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.

    Carboxylation: The carboxylic acid group at the second position can be introduced through carboxylation reactions, such as the use of carbon dioxide under high pressure or carboxylation of organometallic intermediates.

    Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with chiral acids or chromatography on chiral stationary phases.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

  • Reduction

Biological Activity

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride, also known as 4-Hydroxypiperidine-2-carboxylic acid hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₁NO₃·HCl
  • Molecular Weight : Approximately 181.617 g/mol
  • Structure : Characterized by a piperidine ring with a hydroxyl group at the fourth position and a carboxylic acid group at the second position.

The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry.

Biological Activity Overview

This compound has been studied for its diverse biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter systems and synaptic transmission. This is particularly relevant in the context of neurological disorders.
  • Pharmaceutical Applications : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological conditions and has been implicated in the development of analgesics and anti-inflammatory drugs .

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Receptor Binding : Interaction studies indicate that the compound may bind to neurotransmitter receptors, modulating their activity. This could lead to enhanced synaptic transmission and neuronal health.
  • Enzyme Interactions : The compound is utilized in biochemical research to study enzyme mechanisms and metabolic pathways, providing insights into complex biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescription
NeuroprotectivePotential modulation of neurotransmitter systems; influence on synaptic health.
Pharmaceutical SynthesisKey intermediate for drugs targeting neurological disorders; analgesic development.
Enzyme InteractionStudies on enzyme mechanisms; aids in understanding metabolic pathways.

Case Study Example

A study published in PubChem highlighted the compound's role as an intermediate in synthesizing drugs aimed at treating neurological disorders. The findings indicated that compounds with similar structures exhibited neuroprotective effects, leading researchers to explore this compound for its potential therapeutic benefits .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. These include:

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid : A related compound with distinct biological activities.
  • (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid : Similar structure but different functional groups which may confer unique properties.

This comparison underlines the uniqueness of this compound due to its specific stereochemistry and functional groups that influence its reactivity and biological activity.

Properties

IUPAC Name

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVKITWJAUZNSB-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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